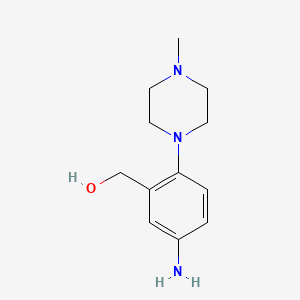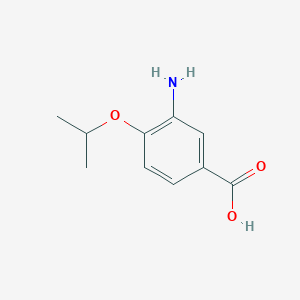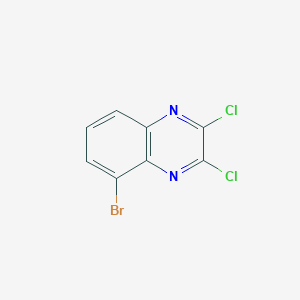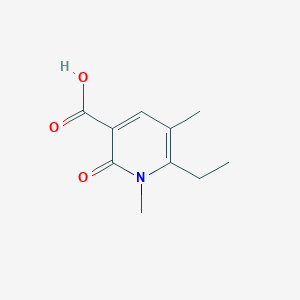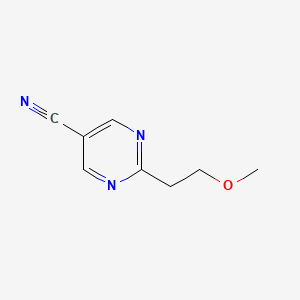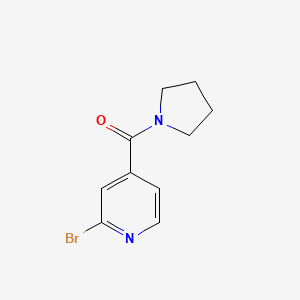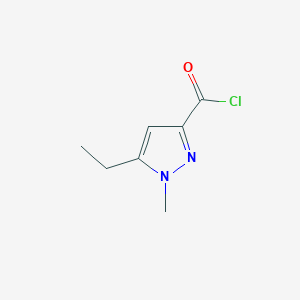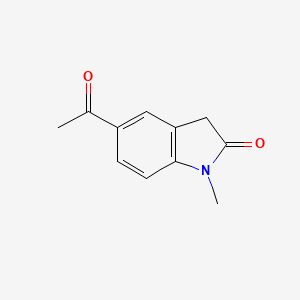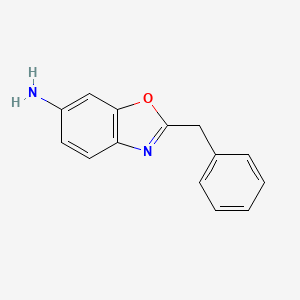![molecular formula C15H17NO2 B1519216 4-[4-(2-Methoxyethyl)phenoxy]aniline CAS No. 1099130-23-0](/img/structure/B1519216.png)
4-[4-(2-Methoxyethyl)phenoxy]aniline
Vue d'ensemble
Description
“4-[4-(2-Methoxyethyl)phenoxy]aniline” is a chemical compound with the molecular formula C15H17NO2 . It has a molecular weight of 243.3 g/mol . This compound is used for research purposes.
Molecular Structure Analysis
The molecular structure of “this compound” consists of 15 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . Detailed structural analysis such as bond lengths and angles are not available in the searched resources.Applications De Recherche Scientifique
Aniline Degradation by Electrocatalytic Oxidation
Aniline degradation in alkaline medium was studied using an electrochemical reactor. This study involved the production of hydroxyl radicals and identified intermediates such as dianiline and 4-anilino phenol. The results showed that electrocatalytic oxidation effectively degrades aniline, proposing a general reaction pathway for its degradation to CO2 (Li, Wang, Zhou, & Ni, 2003).
Catalytic Oxidation of Aniline Compounds with Fe3O4 Nanoparticles
Fe3O4 magnetic nanoparticles were used to remove aniline from aqueous solutions, demonstrating their ability to eliminate substituted phenolic and aniline compounds. The study found that these nanoparticles exhibited good stability, reusability, and excellent catalysis ability in the presence of H2O2 (Zhang, Zhao, Niu, Shi, Cai, & Jiang, 2009).
Electrochemical Copolymerization of Aniline
Poly(aniline-co-o-aminophenol) was synthesized electrochemically, and its properties were found to be significantly influenced by the monomer concentration ratio. This copolymer demonstrated good stability, high reversibility, and improved electrochemical activity compared to polyaniline (Mu, 2004).
Hydroxylation and Iodophenylation of N-Arylamides
This study discusses the reaction of anilides with phenyliodine(III) bis(trifluoroacetate), leading to the introduction of a hydroxy group at the para position of the anilide aromatic ring. This research provides insights into chemical modifications of aniline derivatives (Itoh, Sakamoto, Miyazawa, & Kikugawa, 2002).
Catalytic Asymmetric Dearomatization of Phenol and Aniline Derivatives
This review summarizes recent progress in catalytic asymmetric dearomatization (CADA) reactions of phenol and aniline derivatives, highlighting their importance in constructing highly functionalized cyclohexadienones (Wu, Zhang, & You, 2016).
Propriétés
IUPAC Name |
4-[4-(2-methoxyethyl)phenoxy]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-17-11-10-12-2-6-14(7-3-12)18-15-8-4-13(16)5-9-15/h2-9H,10-11,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAMBGFNJFVIJCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=CC=C(C=C1)OC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



